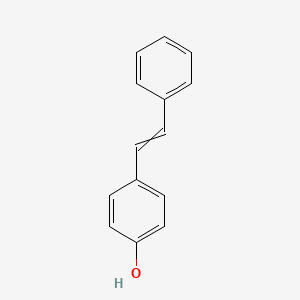

Stilben-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-(2-phenylethenyl)phenol |

InChI |

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H |

InChI Key |

QVLMUEOXQBUPAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activities of Stilben-4-ol and Its Derivatives: A Technical Guide

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Among these, Stilben-4-ol, also known as 4-hydroxystilbene, and its derivatives form a core scaffold for numerous bioactive molecules, including the well-studied resveratrol. These compounds are characterized by a 1,2-diphenylethylene backbone and are found in various plant species, where they act as phytoalexins, defending the plant against pathogens and environmental stress. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

This compound and its derivatives exhibit significant antioxidant activity, primarily attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. The phenolic hydroxyl group at the 4-position is crucial for this activity.

Quantitative Data for Antioxidant Activity

| Compound | Assay | IC50 / Value | Source |

| Piceatannol | Superoxide (O2-) Scavenging | 9.0 ± 2.0 µM | [1] |

| trans-4-hydroxystilbene (THS) | DPPH Radical Scavenging | Significant scavenging activity observed | [2] |

| trans-4-hydroxystilbene (THS) | Hydroxyl (•OH) Radical Scavenging | Significant scavenging activity observed | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare various concentrations of the test compound (this compound or its derivatives) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay:

-

In a 96-well microplate, add a specific volume of the test compound or standard to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[3][4]

-

Anti-inflammatory Activity

Stilbenoids, including derivatives of this compound, have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways and inhibiting the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

The anti-inflammatory effects of stilbenoids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.

MAPK Signaling Pathway

Caption: MAPK signaling pathway and points of inhibition by this compound derivatives.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).

Principle: The total nitric oxide produced by NOS is determined by measuring the accumulation of its stable oxidation products, nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase, and the total nitrite is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a reaction buffer containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors.

-

Prepare the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Prepare various concentrations of the test compound and a known NOS inhibitor as a positive control.

-

-

Assay:

-

In a 96-well plate, add the reaction buffer, the source of NOS enzyme (e.g., cell lysate), and the test compound or control.

-

Incubate the plate at 37°C for a specified time to allow for NO production.

-

Add nitrate reductase to convert nitrate to nitrite.

-

Add the Griess reagent to all wells and incubate at room temperature to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

Anticancer Activity

This compound and its derivatives have shown promising anticancer activity against various cancer cell lines. Their mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Source |

| E-4-Hydroxystilbene | SW480 (colorectal) | Crystal Violet | 33.2 ± 6.2 | [7] |

| E-4-Hydroxystilbene | HepG2 (hepatoblastoma) | Crystal Violet | 54.1 ± 1.2 | [7] |

| E-4-bromo-4'-hydroxystilbene | SW480 (colorectal) | Crystal Violet | 25.3 ± 2.4 | [7] |

| E-4-bromo-4'-hydroxystilbene | HepG2 (hepatoblastoma) | Crystal Violet | 18.6 ± 0.2 | [7] |

| E-3-carbinol-4-hydroxy-4'methoxystilbene | SW480 (colorectal) | Crystal Violet | 25.7 ± 2.1 | [7] |

| E-3-carbinol-4-hydroxy-4'methoxystilbene | HepG2 (hepatoblastoma) | Crystal Violet | 77.7 ± 4.1 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound or its derivatives) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

Neuroprotective Activity

Stilbenoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.

Signaling Pathways in Neuroprotection

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and the activating role of this compound derivatives.

Nrf2/HO-1 Signaling Pathway

Caption: Nrf2/HO-1 signaling pathway and the activating role of this compound derivatives.

Experimental Workflow for Biological Activity Screening

Caption: General experimental workflow for screening the biological activities of this compound and its derivatives.

Experimental Protocol: Western Blot for NF-κB Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies. To assess NF-κB activation, one can measure the levels of phosphorylated IκBα or the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

-

Quantify the protein concentration in each lysate using a suitable method (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Run the gel to separate the proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-IκBα or anti-p65).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the signal on X-ray film or with a digital imager.

-

-

Analysis:

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are well-documented and are mediated through the modulation of various key signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and explore the clinical applications of these versatile molecules. Further research is warranted to fully understand the structure-activity relationships and to optimize the bioavailability and efficacy of this compound derivatives for the development of novel therapeutics.

References

- 1. Resveratrol activates MAPK/ERK pathway to regulate oestrogen metabolism in type I endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Effectiveness in Concerted Ih Inhibition and IK(Ca) Stimulation by Pterostilbene (Trans-3,5-dimethoxy-4′-hydroxystilbene), a Stilbenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of pro-inflammatory (IL-1 alpha, IL-6, TNF-alpha, IFN-gamma) and anti-inflammatory (IL-4) cytokines on chondrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethoxystilbene Reduces Nuclear Factor Kappa B, Interleukin-6, and Tumor Necrosis Factor-α Levels in Rats with Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Stilbenoid Compendium: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plant species as phytoalexins, playing a crucial role in defense against pathogens and environmental stressors.[1][2][3] In recent years, stilbenoids have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.[1][4][5] This has positioned them as promising candidates for the development of new therapeutics and nutraceuticals.[6][7]

This technical guide provides a comprehensive overview of the natural sources of stilbenoids, their biosynthesis, and detailed methodologies for their isolation, purification, and characterization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Data

Stilbenoids are distributed across a limited number of plant families, with notable concentrations found in Vitaceae (grapes), Pinaceae (pines), and Fabaceae (peanuts).[8][9] The concentration of specific stilbenoids can vary significantly depending on the plant species, cultivar, geographical location, and environmental conditions.[10] The following tables summarize the quantitative data for prominent stilbenoids in various natural sources.

Table 1: Resveratrol and its Derivatives in Grapes and Berries

| Stilbenoid | Natural Source | Plant Part | Concentration (µg/g fresh weight, unless otherwise noted) | Reference(s) |

| trans-Resveratrol | Muscadine Grape ('Fry Seedless') | Berries | ~270 | [10] |

| Muscadine Grape ('Pride') | Berries | ~46 | [10] | |

| Muscadine Grape ('Doreen') | Berries | ~1.7 | [10] | |

| Red Grape (Vitis vinifera) | Skin | 50 - 100 | [11] | |

| Grape Cane (Vitis vinifera) | Cane | Up to 6030 (dry weight) | [12] | |

| trans-Piceid | Muscadine Grape | Berries | Varies significantly by cultivar | [10] |

| trans-ε-Viniferin | Muscadine Grape | Berries | Varies significantly by cultivar | [10] |

| Grape Cane (Vitis vinifera) | Cane | Up to 2260 (dry weight) | [12] | |

| r2-Viniferin | Grape Cane (Vitis vinifera) | Cane | Up to 510 (dry weight) | [12] |

| Pterostilbene | Blueberries (Vaccinium spp.) | Fruit | 0.099 - 0.52 (dry weight) | [1][13] |

| Fungus-infected Grapes | Skin | 200 - 4700 | [1] | |

| Piceatannol | Passion Fruit (Passiflora spp.) | By-products | Significant amounts detected | [14] |

| Blueberries (Vaccinium spp.) | Fruit | 0.138 - 0.422 (dry weight) | [15] |

Table 2: Stilbenoids in Other Plant Sources

| Stilbenoid | Natural Source | Plant Part | Concentration | Reference(s) |

| Gnetol | Gnetum species | Seeds, Leaves | Widely present | [1] |

| Pinosylvin | Pinus sylvestris (Scots Pine) | Heartwood | 0.2 - 2% (w/w) | [3] |

| Pinus sylvestris (Scots Pine) | Knots | 2 - 8% (w/w) | [3] | |

| Pinosylvin monomethyl ether | Pinus sylvestris (Scots Pine) | Heartwood, Knots | Significant amounts | [3] |

| Oxyresveratrol | Morus alba (White Mulberry) | Heartwood | Major constituent | [2] |

Biosynthesis of Stilbenoids

Stilbenoids are synthesized in plants via the phenylpropanoid pathway, a complex network of biochemical reactions that also produces other important secondary metabolites like flavonoids and lignans.[15][16] The core pathway leading to the stilbene backbone is initiated from the amino acid L-phenylalanine.

The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene scaffold.[15][17] This core structure can then undergo various modifications, such as hydroxylation, methylation, glycosylation, and oligomerization, to generate the vast diversity of naturally occurring stilbenoids.[3]

Isolation and Purification: Experimental Protocols

The successful isolation and purification of stilbenoids from natural sources is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The choice of method depends on the specific stilbenoid, the plant matrix, and the desired scale of purification.

General Workflow

Extraction Methodologies

The initial step in isolating stilbenoids is their extraction from the plant matrix. The choice of solvent and extraction technique is critical for maximizing yield and minimizing the co-extraction of interfering compounds. Alcohols, such as methanol and ethanol, often mixed with water, are commonly used solvents.[18][19]

This is a classic and exhaustive extraction method suitable for small to medium-scale extractions.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, cellulose thimble.

-

Protocol:

-

Place the dried and powdered plant material (10-20 g) into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Add the extraction solvent (e.g., 80% ethanol) to the round-bottom flask, ensuring the volume is sufficient to cycle through the apparatus (typically 250-500 mL).

-

Assemble the apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, cool the apparatus and collect the extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Apparatus: Ultrasonic bath or probe sonicator, extraction vessel, temperature controller.

-

Protocol:

-

Place the powdered plant material (1-5 g) in an extraction vessel.

-

Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

Place the vessel in an ultrasonic bath or immerse the probe sonicator into the mixture.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).

-

Maintain the temperature of the extraction mixture using a water bath (e.g., 50-60 °C).

-

After extraction, separate the extract from the solid residue by centrifugation or filtration.

-

Concentrate the extract as described for Soxhlet extraction.

-

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.

-

Apparatus: Microwave extraction system with temperature and pressure control.

-

Protocol:

-

Place the powdered plant material (0.5-2 g) in a microwave-safe extraction vessel.

-

Add the extraction solvent (e.g., 70% methanol) and seal the vessel.

-

Place the vessel in the microwave extractor.

-

Set the extraction parameters: temperature (e.g., 80-100 °C), pressure (e.g., 5-10 bar), and time (e.g., 5-15 minutes).

-

After the extraction cycle, allow the vessel to cool before opening.

-

Filter the extract and concentrate as previously described.

-

ASE, also known as pressurized liquid extraction, uses elevated temperatures and pressures to increase the efficiency and speed of extraction.[2][5]

-

Apparatus: ASE system with extraction cells, solvent delivery system, and collection vials.

-

Protocol:

-

Mix the powdered plant material (1-10 g) with a dispersing agent like diatomaceous earth and pack it into an extraction cell.

-

Place the cell in the ASE system.

-

Set the extraction parameters: solvent (e.g., methanol), temperature (e.g., 100-140 °C), pressure (e.g., 1500-2000 psi), and static extraction time (e.g., 5-10 minutes per cycle, 1-3 cycles).

-

The system will automatically perform the extraction, and the extract will be collected in a vial.

-

Concentrate the collected extract.

-

Purification Techniques

The crude extract obtained from the initial extraction contains a mixture of compounds. Further purification is necessary to isolate the target stilbenoids.

Flash chromatography is a rapid form of column chromatography used for preparative-scale separations.

-

Stationary Phase: Silica gel or reversed-phase C18 silica.

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate for normal phase) or polar to less polar solvents (e.g., water-acetonitrile for reversed-phase).

-

Protocol:

-

Dissolve the crude extract in a small volume of the initial mobile phase.

-

Load the sample onto a pre-packed flash column.

-

Elute the column with the mobile phase, gradually increasing the polarity (for normal phase) or decreasing it (for reversed-phase).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing the pure stilbenoid and evaporate the solvent.

-

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption of the sample.

-

Two-Phase Solvent System: A biphasic solvent system is selected based on the polarity of the target stilbenoid. A common system for stilbenoids from Polygonum cuspidatum is chloroform-n-butanol-methanol-water (4:1:4:2, v/v/v/v).[11]

-

Protocol:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Inject the crude extract dissolved in a small volume of the solvent system.

-

Pump the mobile phase (typically the lower phase) through the column at a specific flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

-

Analyze the fractions by HPLC to identify those containing the pure compound.

-

Prep-HPLC is a high-resolution technique used for the final purification of stilbenoids to a high degree of purity.

-

Column: A preparative-scale reversed-phase C18 column (e.g., 250 mm x 20 mm, 5-10 µm particle size).

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.

-

Protocol:

-

Dissolve the partially purified stilbenoid fraction in the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution program to separate the target stilbenoid from remaining impurities.

-

Monitor the eluent with a UV detector at the wavelength of maximum absorbance for the target stilbenoid (e.g., ~306 nm for resveratrol).

-

Collect the peak corresponding to the pure stilbenoid.

-

Evaporate the solvent to obtain the purified compound.

-

Analysis and Characterization

Once isolated, the identity and purity of the stilbenoid must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used to determine the purity of the isolated compound and for quantification by comparing the peak area with that of a standard. The DAD provides UV-Vis spectra which can aid in identification.[11][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation and identification of unknown stilbenoids.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the unambiguous structural determination of isolated compounds.[11]

Conclusion

The field of stilbenoid research continues to expand, driven by their significant therapeutic potential. This technical guide provides a foundational understanding of the natural origins and isolation of these valuable compounds. The detailed methodologies presented herein are intended to empower researchers to efficiently extract, purify, and analyze stilbenoids from diverse natural sources, thereby accelerating the pace of discovery and development in this exciting area of natural product science. The continued exploration of the vast chemical diversity of stilbenoids holds great promise for the future of medicine and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]

- 3. ives-openscience.eu [ives-openscience.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. medicopublication.com [medicopublication.com]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H NMR study of the interaction of trans-resveratrol with soybean phosphatidylcholine liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. apps.thermoscientific.com [apps.thermoscientific.com]

- 18. scribd.com [scribd.com]

- 19. Liquid chromatography/mass spectrometric determination of trans-resveratrol in wine using a tandem solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Stilben-4-ol (Resveratrol): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilben-4-ol, more commonly known as resveratrol, is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its wide range of potential therapeutic effects, including antioxidant, anti-inflammatory, cardioprotective, and chemopreventive properties. However, the effective formulation and delivery of resveratrol are often hampered by its limited solubility and stability. This technical guide provides an in-depth overview of the solubility and stability of this compound in various solvents, offering crucial data and methodologies for researchers and drug development professionals.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Resveratrol is characterized by its low aqueous solubility and higher solubility in organic solvents.[1][2] This section provides a comprehensive summary of the solubility of this compound in a range of common solvents.

Quantitative Solubility Data

The following table summarizes the solubility of trans-resveratrol in various solvents at different temperatures. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 25 | 0.05 | [1] |

| Water | Not Specified | 0.03 g/L | [3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~ 0.1 | [4] |

| Ethanol | 25 | 87.98 | [1] |

| Ethanol | Not Specified | ~ 50 | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 50 | [4] |

| Dimethylformamide (DMF) | Not Specified | ~ 100 | [4] |

| Polyethylene Glycol 400 (PEG-400) | 25 | 373.85 | [1] |

| Methanol | Not Specified | Soluble | [5] |

| Acetone | Not Specified | Soluble | [6] |

| Chloroform | Not Specified | Soluble | [6] |

| Benzene | Not Specified | Soluble | [6] |

| Acetic Acid | Not Specified | Soluble | [6] |

Stability of this compound

The stability of resveratrol is a crucial factor to consider during its extraction, formulation, storage, and in vivo application. The molecule is sensitive to several factors, including pH, temperature, and light, which can lead to degradation and loss of biological activity.[4][7][8]

pH Stability

The pH of the medium significantly impacts the stability of resveratrol. Studies have shown that it is relatively stable in acidic and neutral conditions but degrades rapidly in alkaline environments.[1][8]

-

Acidic to Neutral pH (below pH 6.8): Resveratrol exhibits good stability.[1][8] More than 70% of the original concentration remains after 193 hours in acidic and neutral buffers.[1]

-

Alkaline pH (above pH 6.8): Degradation increases exponentially.[8] At pH 8, 9, and 10, less than 2% of resveratrol remained after 50 to 80 hours.[1] The maximum degradation is observed around pH 9.[1]

Temperature Stability

Temperature is another critical factor influencing the degradation kinetics of resveratrol. Elevated temperatures can accelerate its degradation.[9][10] The degradation of resveratrol in tablets has been shown to be temperature-dependent in accelerated aging tests conducted at 40°C and long-term tests at 25°C and 30°C.[9]

Light Sensitivity

trans-Resveratrol, the more biologically active isomer, is sensitive to light.[4] Exposure to UV radiation can induce isomerization from the trans- to the cis- form, which may have different biological properties.[11] Therefore, it is recommended to protect resveratrol solutions from light.

Experimental Protocols

Accurate determination of solubility and stability is paramount for formulation development. This section outlines the general methodologies for these key experiments.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (trans-resveratrol) powder

-

Selected solvent

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the sample using a validated HPLC method to determine the concentration of this compound.[1][9]

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method Protocol

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6][9]

-

A reverse-phase C18 column is commonly used.[9]

Chromatographic Conditions (Example): [11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., Methanol). The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 306 nm, which is a common wavelength for detecting trans-resveratrol.[11]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.[6]

-

Acid Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the sample to dry heat.

-

Photodegradation: Expose the sample to UV light.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak, demonstrating the method's specificity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Resveratrol's Influence on the MAPK Signaling Pathway

Resveratrol has been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[2][4]

Caption: Resveratrol's inhibitory effect on the MAPK signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound (resveratrol). The data clearly indicates that while resveratrol's aqueous solubility is low, it is readily soluble in various organic solvents, a critical consideration for formulation development. Its stability is highly dependent on pH, temperature, and light exposure, with alkaline conditions being particularly detrimental. The provided experimental protocols offer a foundation for researchers to accurately characterize these properties in their own laboratories. Understanding these fundamental physicochemical characteristics is essential for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]

- 3. ijrpb.com [ijrpb.com]

- 4. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.univaq.it [ricerca.univaq.it]

- 9. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Resveratrol Inhibits Nasopharyngeal Carcinoma (NPC) by Targeting the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Stilben-4-ol

Introduction

Stilben-4-ol, also known as 4-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Its structure, featuring two phenyl rings linked by an ethylene bridge, allows for cis and trans isomerism, with the trans isomer being the more stable and commonly studied form. As a key structural motif in biologically active molecules like resveratrol, the spectroscopic characterization of this compound is fundamental for its identification, purity assessment, and the study of its chemical and physical properties. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for trans-Stilben-4-ol, complete with experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for trans-Stilben-4-ol. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of trans-Stilben-4-ol provides information on the chemical environment of its hydrogen atoms. The data presented was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~9.5 | Singlet | - | 1H | Phenolic -OH |

| ~7.5 | Multiplet | - | 2H | Aromatic C₂'-H, C₆'-H |

| ~7.4 | Multiplet | - | 2H | Aromatic C₂-H, C₆-H |

| ~7.3 | Multiplet | - | 2H | Aromatic C₃'-H, C₅'-H |

| ~7.2 | Multiplet | - | 1H | Aromatic C₄'-H |

| ~7.0 | Doublet | ~16.4 | 1H | Vinylic α-H |

| ~6.9 | Doublet | ~16.4 | 1H | Vinylic β-H |

| ~6.8 | Multiplet | - | 2H | Aromatic C₃-H, C₅-H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C₄ (C-OH) |

| ~138.0 | C₁' |

| ~129.0 | C₁ |

| ~128.8 | C₃', C₅' |

| ~128.0 | C₂ , C₆ |

| ~127.5 | Vinylic α-C or β-C |

| ~126.5 | Vinylic α-C or β-C |

| ~126.3 | C₂', C₆' |

| ~125.0 | C₄' |

| ~116.0 | C₃, C₅ |

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency used.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~1640 | Medium | Alkene C=C stretch (trans) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | Phenolic C-O stretch |

| ~965 | Strong | trans-Vinylic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Stilbenoids are known for their strong UV absorbance.[6][7]

| Wavelength (λmax) | Solvent | Assignment |

| ~300-320 nm | Methanol/Ethanol | π → π* transition (primary band) |

| ~230 nm | Methanol/Ethanol | π → π* transition (secondary band) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including spectral width, acquisition time, and relaxation delay.[8] For ¹H NMR, a pulse angle of 30-45° is common for quantitative analysis, while a 90° pulse is used for calibration.

-

Data Acquisition: The spectrum is acquired over a number of scans to achieve an adequate signal-to-noise ratio. A reference compound, typically tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9] An anvil is pressed onto the sample to ensure good contact.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is necessary to subtract the absorbance from the ambient atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[10]

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands corresponding to the functional groups in the molecule.[11]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol) in a volumetric flask.[12] This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: A quartz cuvette is filled with the pure solvent to be used as a blank. This blank is placed in the spectrophotometer, and a baseline spectrum is recorded across the desired wavelength range (e.g., 200-800 nm).[13][14]

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the diluted this compound solution. The absorbance spectrum is then recorded.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a calibration curve is prepared.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. TRANS-4-HYDROXYSTILBENE(6554-98-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Hydroxy-trans-stilbene | C14H12O | CID 5284650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS-4-HYDROXYSTILBENE(6554-98-9) IR Spectrum [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.bu.edu [sites.bu.edu]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. rit.edu [rit.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Research into therapeutic interventions has increasingly focused on naturally occurring compounds with neuroprotective properties. Among these, stilbenoids, a class of polyphenolic compounds, have emerged as promising candidates. This technical guide provides an in-depth overview of the neuroprotective potential of Stilben-4-ol (trans-4-hydroxystilbene) and its structurally related compounds, including the well-studied resveratrol and piceatannol. We will delve into their mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for assessing their efficacy, and visualize the intricate signaling pathways they modulate.

Stilbenoids are characterized by a 1,2-diphenylethylene backbone and are found in various plant species, including grapes, berries, and peanuts.[1] Their neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These compounds can scavenge harmful reactive oxygen species (ROS), modulate inflammatory responses in the brain, and interfere with the cellular pathways that lead to programmed cell death.[4][5] This guide aims to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel neuroprotective agents.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound and related compounds. These data highlight their potency in mitigating neuronal damage in different in vitro models of neurotoxicity.

Table 1: Effect of Stilbenoids on Neuronal Viability

| Compound | Cell Type | Neurotoxic Insult | Concentration (µM) | Outcome | Reference |

| trans-4-hydroxystilbene (THS) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Increased cell viability | [4] |

| Resveratrol (RES) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Increased cell viability | [4] |

| Piceatannol (PIC) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Significantly increased cell viability to 79% and 89% respectively | [6] |

| Resveratrol (RES) | Rat Hippocampal Neurons | Aβ₂₅₋₃₅ (20 µM) | 15-40 | Dose-dependently reduced cell death, with maximal effect (93% viability) at 25 µM | [7] |

| Resveratrol (RES) | HT22 Mouse Hippocampal Cells | Glutamate (4 mM) | 10, 20 | Dose-dependently reduced glutamate-induced cell death | [8] |

| Resveratrol (RES) | Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1-10 | Increased cell viability in a concentration-dependent manner | [9] |

Table 2: Effect of Stilbenoids on Intracellular Reactive Oxygen Species (ROS)

| Compound | Cell Type | Neurotoxic Insult | Concentration (µM) | Outcome | Reference |

| trans-4-hydroxystilbene (THS) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Dose-dependent decrease in ROS levels | [4] |

| Resveratrol (RES) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Dose-dependent decrease in ROS levels | [4] |

| Piceatannol (PIC) | Rat Primary Cortical Neurons | Aβ₂₅₋₃₅ | 20, 50 | Dose-dependent decrease in ROS levels | [4] |

| Oligomeric Stilbenes (OSs) | Neuro-2a cells | 6-OHDA | 0.1, 1, 10 | Significantly prevented the 67-80% increase in intracellular ROS | [10] |

| Oligomeric Stilbenes (OSs) | Neuro-2a cells | Rotenone | 0.1, 1, 10 | Significantly reduced the 30-40% increase in intracellular ROS | [10] |

Table 3: Antioxidant Activity of Stilbenoids (Cell-Free Assays)

| Compound | Assay | IC₅₀ (µM) | Reference |

| ε-Viniferin | DPPH radical scavenging | 63.0 ± 1.1 | [10] |

| Vitisin D | DPPH radical scavenging | 62.7 ± 0.63 | [10] |

| Vitisin A | DPPH radical scavenging | 59.1 ± 2.5 | [10] |

| Pterostilbene | ABTS radical scavenging | 52.37 | [11] |

| Pterostilbene | DPPH radical scavenging | 163.43 | [11] |

Mechanisms of Neuroprotection

This compound and related compounds exert their neuroprotective effects through a variety of interconnected mechanisms.

Antioxidant Activity

A primary mechanism underlying the neuroprotective potential of stilbenoids is their potent antioxidant activity. They can directly scavenge free radicals such as DPPH• and •OH, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[4][12] Furthermore, they can reduce the levels of intracellular ROS induced by neurotoxic stimuli like β-amyloid.[4] This antioxidant capacity is closely linked to the number and position of hydroxyl groups on the stilbene backbone.[12]

Modulation of Signaling Pathways

Stilbenoids are known to modulate several key intracellular signaling pathways that are crucial for neuronal survival and death.

-

PI3K/Akt Pathway: A significant body of evidence points to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a central mechanism of stilbenoid-mediated neuroprotection.[4][12] Activation of this pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9, and by increasing the expression of anti-apoptotic proteins like Bcl-2.[12][13] Stilbenoids have been shown to significantly promote the phosphorylation of Akt, a key kinase in this pathway.[12]

-

SIRT1 Activation: Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase, is another important target for stilbenoids, particularly resveratrol.[14] Activation of SIRT1 is associated with enhanced cellular stress resistance and survival.[15] In the context of neuroprotection, SIRT1 activation can inhibit neuroinflammation by suppressing the NF-κB signaling pathway and can protect neurons from Aβ-induced toxicity.[3][14] While resveratrol is widely cited as a SIRT1 activator, some research suggests its neuroprotective effects may also be mediated through indirect activation of SIRT1 via AMP-activated protein kinase (AMPK).[15]

-

Inhibition of NF-κB Pathway: Neuroinflammation is a critical component of neurodegenerative diseases, and the transcription factor NF-κB is a master regulator of inflammatory responses. Stilbenoids, including resveratrol and pterostilbene, have been shown to inhibit the NF-κB signaling pathway.[3][16] They can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[5][17]

Anti-Apoptotic Effects

By modulating the signaling pathways mentioned above, stilbenoids can effectively inhibit apoptosis, or programmed cell death, in neurons. They have been shown to suppress the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell survival.[12] Furthermore, they can inhibit the activation of key executioner caspases, such as caspase-3 and caspase-9, which are critical for the apoptotic cascade.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective potential of stilbenoids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the stilbenoid compound for a specified period (e.g., 1-24 hours). Then, introduce the neurotoxic agent (e.g., Aβ₂₅₋₃₅, glutamate) and co-incubate for the desired duration (e.g., 24-48 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[18] Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂ until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular ROS (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[20]

Protocol:

-

Cell Culture: Culture neuronal cells on coverslips in a 24-well plate or in a 96-well plate.

-

Loading with DCFH-DA: Wash the cells twice with serum-free medium. Add DCFH-DA solution to the medium to a final concentration of 10 µM.[21][22]

-

Incubation: Incubate the cells in the dark for 30-40 minutes at 37°C.[21][22]

-

Washing: Wash the cells three times with a suitable buffer (e.g., Locke's buffer or PBS) to remove excess probe.[21]

-

Treatment: Treat the cells with the stilbenoid compound and/or the neurotoxic agent as described in the experimental design.

-

Detection:

-

Fluorescence Microscopy: For cells on coverslips, fix the cells with 4% paraformaldehyde and visualize the DCF fluorescence using a confocal microscope with an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.[21]

-

Flow Cytometry: For cells in suspension, detach the cells with trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer at the same excitation and emission wavelengths.[21]

-

-

Data Analysis: Quantify the mean fluorescence intensity and express it as a percentage of the control or as a fold change.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23][24]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C with gentle agitation. Dilutions of primary antibodies should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1-2 hours at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein level.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by stilbenoids and a typical experimental workflow for evaluating their neuroprotective potential.

Caption: Key signaling pathways modulated by this compound and related compounds.

Caption: A typical experimental workflow for assessing neuroprotective potential.

Conclusion

This compound and its related compounds, such as resveratrol and piceatannol, represent a promising class of natural products with significant neuroprotective potential. Their multifaceted mechanisms of action, including potent antioxidant activity, modulation of key pro-survival signaling pathways like PI3K/Akt and SIRT1, and inhibition of neuroinflammation and apoptosis, make them attractive candidates for the development of novel therapeutics for neurodegenerative diseases. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways. Further research, particularly in in vivo models and eventually in clinical trials, is warranted to fully elucidate their therapeutic potential and translate these promising preclinical findings into effective treatments for patients suffering from these debilitating disorders. The structure-activity relationship studies also open avenues for the design and synthesis of novel stilbene derivatives with enhanced potency and improved pharmacokinetic properties.

References

- 1. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. ijbs.com [ijbs.com]

- 4. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway [mdpi.com]

- 7. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Antioxidant and Neuroprotective Properties of Pterostilbene (Resveratrol Derivative) in Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resveratrol is neuroprotective because it is not a direct activator of Sirt1-A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-kB Inhibitors Curb Microglia and Neuroinflammation [rndsystems.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. Measurement of intracellular ROS [bio-protocol.org]

- 22. 2.6. Measurement of Intracellular ROS [bio-protocol.org]

- 23. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of Bcl-2-Associated Death Protein and Counter-Response of Akt within Cell Populations during Seizure-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Stilben-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilben-4-ol, also known as 4-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Stilbenoids, including the well-researched resveratrol, are naturally occurring compounds found in various plant species and are recognized for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and potential anticancer properties, making them of significant interest in the fields of pharmacology and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and the quality control of natural product-derived pharmaceuticals.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of stilbenoids. While specific data for this compound is limited, the data for structurally similar compounds like trans-4,4'-dihydroxystilbene and resveratrol provide a strong reference for expected method performance.

Table 1: LC-MS/MS Method Performance for Stilbenoid Quantification

| Analyte | Matrix | LLOQ (ng/mL) | Linearity (R²) | Accuracy (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|

| trans-4,4'-dihydroxystilbene | Rat Plasma | 2.0 | > 0.99 | 100 ± 15 | < 10 | [1] |

| Diethylstilbestrol (DES) | Finfish Tissue | 0.18 - 0.65 | - | 99 | 11 | [2] |

| Dienestrol (DEN) | Finfish Tissue | 0.18 - 0.65 | - | 119 | 18 |[2] |

Table 2: HPLC-UV Method Performance for Stilbenoid Quantification

| Analyte | Matrix | LOQ (ng/mL) | Linearity (R²) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| Vinorelbine | Human Blood | 2.5 | > 0.99 | > 94 | < 6 | [3] |

| Pterostilbene | Blueberry Extract | - | > 0.999 | - | - |

| trans-Resveratrol | Grape Juice | - | > 0.9991 | - | - |[4] |

Table 3: GC-MS Method Performance for Stilbenoid Quantification

| Analyte | Matrix | LOQ (ng/mL) | Linearity (R²) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| cis-Resveratrol | Red Wine | 25 | > 0.99 | - | - | [5] |

| trans-Resveratrol | Red Wine | 50 | > 0.99 | - | - | [5] |

| Polychlorinated naphthalenes (PCNs) | Pine Needles | 0.070 (ng/g) | - | High | Excellent |[6] |

Experimental Workflows and Signaling Pathways

Experimental Protocols

Sample Preparation Protocols

A. Liquid-Liquid Extraction (LLE) from Plasma/Urine

This protocol is suitable for the extraction of this compound from biological fluids.

-

Materials:

-

Plasma or urine sample

-

Internal Standard (IS) working solution (e.g., a structurally similar stilbenoid not present in the sample)

-

Methyl tert-butyl ether (MTBE) or Ethyl acetate

-

0.1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Vortex mixer and centrifuge

-

-

Procedure:

-

To 200 µL of plasma or urine in a centrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of 0.1 M HCl to acidify the sample and vortex for 30 seconds.

-

Add 1 mL of MTBE or ethyl acetate, vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-5) with another 1 mL of the organic solvent and combine the organic layers.

-

Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

-

B. Solid-Phase Extraction (SPE) from Plasma/Serum

SPE provides a cleaner extract compared to LLE and can be automated.

-

Materials:

-

Plasma or serum sample

-

Internal Standard (IS) working solution

-

Reversed-phase SPE cartridges (e.g., C18 or polymeric)

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Washing solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

SPE manifold and vacuum pump

-

Nitrogen gas supply

-

-

Procedure:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: To 200 µL of plasma/serum, add 20 µL of IS and 200 µL of water. Vortex and load the diluted sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through slowly.

-

Washing: Pass 1 mL of the washing solution (e.g., 5% methanol in water) to remove polar interferences.

-

Drying: Dry the cartridge under high vacuum for 5-10 minutes.

-

Elution: Elute this compound and the IS with 1 mL of the elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue as described in the LLE protocol.

-

C. Extraction from Plant Material

This protocol is suitable for extracting stilbenoids from plant tissues like grape canes.

-

Materials:

-

Freeze-dried and ground plant material

-

Extraction solvent (e.g., 80% ethanol in water or 70% aqueous methanol)[1]

-

Ultrasonic bath or homogenizer

-

Centrifuge and filter (0.45 µm)

-

-

Procedure:

-

Weigh 50 mg of the powdered plant material into a centrifuge tube.

-

Add 1 mL of the extraction solvent.

-

Sonication/Homogenization: Sonicate the mixture for 1 hour in the dark or homogenize for 5 minutes.[1]

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for direct analysis or for further cleanup if necessary.

-

Analytical Methods

A. HPLC-UV Quantification Protocol

-

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: Approximately 305 nm (or the absorption maximum of this compound)

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

-

B. GC-MS Quantification Protocol

A derivatization step is typically required for the analysis of phenolic compounds by GC-MS.

-

Instrumentation:

-

GC system coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp to 250°C at 15°C/min

-

Ramp to 300°C at 20°C/min, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) using characteristic ions of the derivatized this compound.

-

-

Quantification:

-

Prepare calibration standards and derivatize them in the same manner as the samples.

-

Construct a calibration curve and quantify the samples as described for the HPLC-UV method.

-

C. LC-MS/MS Quantification Protocol

This method offers the highest sensitivity and selectivity.

-

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A fast gradient is typically used, for example, from 10% to 90% B in 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI Negative

-

Precursor Ion (Q1): [M-H]⁻ for this compound (m/z 195.1)

-

Product Ions (Q3): Optimize by infusing a standard solution of this compound. Two characteristic product ions should be monitored for quantification and confirmation.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

-

-

Quantification:

-

Prepare matrix-matched calibration standards to compensate for matrix effects.

-

Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

-

Quantify this compound in the samples using the regression equation from the calibration curve.

-

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various matrices. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation. Proper validation of the chosen method in the specific matrix of interest is essential to ensure data quality and regulatory compliance. The provided information on the potential signaling pathways of stilbenoids can guide further research into the pharmacological effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. youtube.com [youtube.com]

- 7. 4.4. Extraction of Stilbenes [bio-protocol.org]

Applications of Stilben-4-ol in Biomedical Research: Detailed Application Notes and Protocols

Stilben-4-ol, also known as 4-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. While its isomer, resveratrol (3,5,4'-trihydroxystilbene), has been extensively studied, this compound and its dimeric form, 4,4'-dihydroxy-trans-stilbene (DHS), are emerging as potent bioactive molecules with significant potential in biomedical research and drug development.[1] These compounds have demonstrated promising anticancer, antioxidant, and neuroprotective properties, often exhibiting greater efficacy than resveratrol in various experimental models.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations of associated signaling pathways to guide researchers in exploring the therapeutic potential of this compound.

Application Notes

Anticancer Activity

This compound and its derivatives have shown significant potential as anticancer agents, targeting key processes in tumor development and progression.

-

Inhibition of Cancer Cell Proliferation and Invasion: Studies have shown that 4,4'-dihydroxy-trans-stilbene (DHS) is a more potent inhibitor of cancer cell growth and invasion compared to resveratrol.[2][3] It effectively suppresses both anchorage-dependent and independent growth of human breast cancer (MCF-7) cells.[2] Furthermore, DHS has demonstrated efficacy against pancreatic, ovarian, and colorectal cancer cells in mouse xenograft models.[4] Notably, it has also been shown to overcome resistance to conventional chemotherapy agents like gemcitabine and cisplatin in pancreatic and ovarian cancer, respectively.[4]

-

Mechanism of Action: The anticancer effects of DHS are attributed to its ability to inhibit the M2 subunit of ribonucleotide reductase (RRM2), a critical enzyme for DNA synthesis and repair.[4] This inhibition leads to a reduction in the dNTP pool, cell cycle arrest, and ultimately, apoptosis.[1] In human breast cancer cells, DHS treatment leads to an increase in the levels of p53 and p21 proteins and a strong inhibition of pRb protein phosphorylation, resulting in a reduction of cells in the S-phase.[2] Additionally, DHS has been observed to reduce the activity of matrix metalloproteinases-2 and -9, which are crucial for cancer cell invasion and metastasis.[2] In a murine model of Lewis Lung Carcinoma, both resveratrol and DHS were found to inhibit tumor growth by inducing apoptosis and autophagy, as well as by modulating the tumor microenvironment by limiting the infiltration of cancer-associated fibroblasts.[5]

-